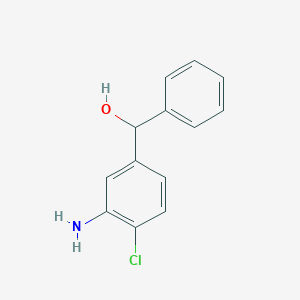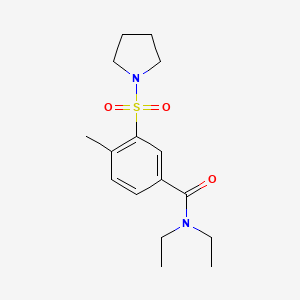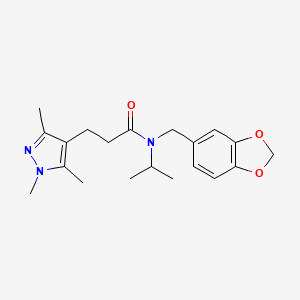![molecular formula C17H24N2O2 B4445703 2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide
Übersicht
Beschreibung
2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide, also known as CI-994, is a histone deacetylase (HDAC) inhibitor. It is a small molecule compound that has been studied extensively for its potential in cancer treatment.
Wirkmechanismus
2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide functions as an HDAC inhibitor, which means that it blocks the activity of enzymes that remove acetyl groups from histone proteins. Histones are proteins that package DNA into chromatin, and acetylation of histones is an important mechanism of gene regulation. By inhibiting HDACs, this compound increases histone acetylation and alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms, including activation of caspases, upregulation of pro-apoptotic genes, and downregulation of anti-apoptotic genes. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is important for tumor growth and metastasis. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide is that it is a small molecule compound that can be easily synthesized and modified. This makes it a useful tool for studying the role of HDACs in gene regulation and disease. However, one limitation of this compound is that it is not selective for specific HDAC isoforms, which can lead to off-target effects and toxicity. In addition, the optimal dosing and administration of this compound for different diseases and patient populations is still being studied.
Zukünftige Richtungen
There are several future directions for the study of 2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide. One area of research is the development of more selective HDAC inhibitors that target specific isoforms and have fewer off-target effects. Another area of research is the combination of this compound with other drugs or therapies to enhance its effectiveness and reduce toxicity. Finally, the use of this compound in combination with biomarkers or imaging techniques to predict patient response and monitor treatment efficacy is an area of active research.
Wissenschaftliche Forschungsanwendungen
2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In addition to cancer treatment, this compound has also been studied for its potential in treating other diseases such as HIV, sickle cell disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(cyclohexanecarbonylamino)-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(2)18-17(21)14-10-6-7-11-15(14)19-16(20)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMZIURHOLQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(4-morpholinylmethyl)-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B4445641.png)
![1-[4-(1-pyrrolidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4445644.png)


![3-[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]-4(3H)-quinazolinone](/img/structure/B4445675.png)


![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4445710.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)
![4-[(tert-butylamino)methyl]benzoic acid hydrochloride](/img/structure/B4445718.png)
![3'-(4-fluorophenyl)-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4445730.png)

